Cas no 109-17-1 (Tetraethylene glycol dimethacrylate)

Tetraethylene glycol dimethacrylate 化学的及び物理的性質
名前と識別子
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- Tetraethylene glycol dimethacrylate
- 3,6,9-Trioxaundecamethylene dimethacrylate
- Tetraethylene Glycol Dimethacrylate (stabilized with HQ)
- 3,6,9-Trioxaundecamethylendimethacrylat
- 3,6,9-Trioxaundecamethylene dimetha
- PEG-4 DIMETHACRYLATE
- polyethylene glycol dimethacrylate
- sr209
- teegdma
- TEGdimethacrylat
- Tetraethylene Glycol Dimethactrylate
- Tetraethyleneglycoldimethacrylat
- tgm4
- triethyleneglycol dimethacrylate
- PEG bismethacrylate
- PEG hydrogel
- Tetraethylene glycol diMethacryla
- Te EGDMA
- TETRAETHYLENEGLYCOL DIMETHACRYLATE
- Tetraethylene glycol, dimethacrylate
- TGM 4
- SR 209
- Methacrylic acid, oxybis(ethyleneoxyethylene) ester
- Methacrylic acid, diester with tetraethylene glycol
- TGM-4
- CT038EQF54
- ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy
- 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester
- ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)
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- MDL: MFCD00014932
- インチ: 1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3
- InChIKey: LTHJXDSHSVNJKG-UHFFFAOYSA-N
- ほほえんだ: CC(C(OCCOCCOCCOCCOC(C(=C)C)=O)=O)=C
- BRN: 1803537
計算された属性
- せいみつぶんしりょう: 330.16800
- どういたいしつりょう: 330.168
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 16
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.082 g/mL at 20 °C(lit.)
1.089 g/mL at 25 °C - ゆうかいてん: 1.07 g/cm3
- ふってん: 200°C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.465
- PSA: 80.29000
- LogP: 1.27480
- かんど: 光と熱に敏感
- ようかいせい: 未確定
- FEMA: 3309
Tetraethylene glycol dimethacrylate セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H227-H316-H319
- 警告文: P210-P264-P280-P305+P351+P338+P337+P313-P332+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:1
- セキュリティの説明: S23-S24/25
- RTECS番号:OZ4000000
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S23;S24/25
Tetraethylene glycol dimethacrylate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Tetraethylene glycol dimethacrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016468-100g |
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |
109-17-1 | 98% | 100g |
¥598.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R166753-25g |
Tetraethylene glycol dimethacrylate |
109-17-1 | 95% (stabilized with MEHQ) | 25g |
¥192 | 2023-09-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50990-100ml |
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |
109-17-1 | 90% | 100ml |
¥558.0 | 2024-07-18 | |
Cooke Chemical | BD3122448-100g |
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)bis(2-methylacrylate) |
109-17-1 | 95%+(stabilizedwithMEHQ) | 100g |
RMB 381.60 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-25ml |
Tetraethylene glycol dimethacrylate |
109-17-1 | 90% | 25ml |
¥173 | 2023-09-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-500ml |
Tetraethylene glycol dimethacrylate |
109-17-1 | 90% | 500ml |
¥3072 | 2023-09-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3486-100G |
Tetraethylene Glycol Dimethacrylate (stabilized with HQ) |
109-17-1 | >90.0%(GC) | 100g |
¥1420.00 | 2024-04-18 | |
Key Organics Ltd | BS-44110-100G |
Tetraethylene glycol dimethacrylate |
109-17-1 | >90% | 100g |
£131.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-100ml |
Tetraethylene glycol dimethacrylate |
109-17-1 | 90% | 100ml |
¥671 | 2023-09-11 | |
Ambeed | A762935-25g |
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |
109-17-1 | 95% (stabilized with MEHQ) | 25g |
$28.0 | 2025-03-05 |
Tetraethylene glycol dimethacrylate 関連文献
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Michael J. Whitcombe,Iva Chianella,Lee Larcombe,Sergey A. Piletsky,James Noble,Robert Porter,Adrian Horgan Chem. Soc. Rev. 2011 40 1547
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M. Willgert,S. Leijonmarck,G. Lindbergh,E. Malmstr?m,M. Johansson J. Mater. Chem. A 2014 2 13556
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Sangram Keshari Samal,Mamoni Dash,Sandra Van Vlierberghe,David L. Kaplan,Emo Chiellini,Clemens van Blitterswijk,Lorenzo Moroni,Peter Dubruel Chem. Soc. Rev. 2012 41 7147
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4. Low-fouling CNT-PEG-hydrogel coated quartz crystal microbalance sensor for saliva glucose detectionShiwen Wang,Guanjiang Liu,Bei Yang,Zifeng Zhang,Debo Hu,Chenchen Wu,Yaling Qin,Qian Dou,Qing Dai,Wenping Hu RSC Adv. 2021 11 22556
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Ji Ho Jang,M. Orbán,Shutao Wang,Do Sung Huh Phys. Chem. Chem. Phys. 2014 16 25296
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Eric A. Dailing,Whitney K. Setterberg,Parag K. Shah,Jeffrey W. Stansbury Soft Matter 2015 11 5647
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Bernard D. Kieviet,Peter M. Sch?n,G. Julius Vancso Lab Chip 2014 14 4159
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Micaela A. Macchione,M. Florencia Sacarelli,Ana C. Racca,Catalina Biglione,Graciela M. Panzetta-Dutari,Miriam C. Strumia Soft Matter 2019 15 9700
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Wiktoria Tomal,Patryk Szymaszek,Magdalena Bilut,Roman Popielarz,Tomasz ?wiergosz,Joanna Ortyl Polym. Chem. 2022 13 4650
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Vitalii Y. Kabanov Russ. Chem. Rev. 1998 67 783
Tetraethylene glycol dimethacrylateに関する追加情報
The Role of Tetraethylene Glycol Dimethacrylate (CAS 109-17-1) in Advanced Materials and Biomedical Applications
Tetraethylene glycol dimethacrylate (CAS 109-17-1) is a multifunctional crosslinking agent widely recognized for its versatility in polymer chemistry and biomedical engineering. This compound, characterized by its unique chemical structure, has garnered significant attention in recent years due to its ability to enhance material properties such as mechanical strength, thermal stability, and biocompatibility. Its molecular formula, C14H22O6, consists of two methacryloyl groups attached to a tetraethylene glycol chain, forming a symmetric diester. This configuration allows it to serve as a critical component in the synthesis of hydrogels, dental resins, and tissue-engineered scaffolds.
In the realm of biomedical materials science, Tetraethylene glycol dimethacrylate has emerged as a key player in drug delivery systems. Its hydrophilic nature facilitates the formation of porous networks when polymerized with other monomers, enabling controlled release of therapeutic agents. A recent study published in Biomaterials Science (2023) demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices significantly prolonged the release profile of anti-inflammatory drugs, achieving sustained delivery over four weeks. The extended release mechanism is attributed to the compound's ability to create highly interconnected pore structures during crosslinking, optimizing diffusion pathways without compromising structural integrity.
The CAS 109-17-1-based polymers exhibit exceptional mechanical resilience, making them ideal for load-bearing biomedical applications. Researchers at MIT's Department of Chemical Engineering (2023) highlighted its role in developing high-strength hydrogels for cartilage repair. By adjusting the molar ratio of Tetraethylene glycol dimethacrylate with acrylamide precursors, they achieved compressive moduli exceeding 5 MPa—comparable to native cartilage—while maintaining over 90% cell viability in vitro. This balance between rigidity and biocompatibility underscores its potential for regenerative medicine.
In dental applications, this compound has been integral to advancing durable resin composites. A collaborative effort between Tokyo University and dental material manufacturers revealed that using CAS 109-17-1 as a crosslinker reduced polymerization shrinkage by 35% compared to conventional bis-GMA systems. The study emphasized how the extended ethylene oxide chain mitigates stress during curing, enhancing bonding stability with tooth substrates and minimizing post-treatment sensitivity—a critical improvement for long-term restorations.
Tetraethylene glycol dimethacrylate's role extends into nanostructured materials fabrication. A groundbreaking 2023 paper in Nano Letters described its use as a scaffold for graphene oxide-polymer hybrids. The compound's bifunctional groups enabled covalent attachment of graphene oxide sheets during radical polymerization, resulting in nanocomposites with enhanced electrical conductivity (up to 5 S/m) while preserving hydrophilicity—a breakthrough for biosensor development and neural interface technologies.
The compound's synthesis typically involves esterification reactions between tetraethylene glycol and methacrylic anhydride under controlled conditions. Recent advancements have focused on green chemistry approaches: researchers at ETH Zurich reported a solvent-free synthesis method using solid-state mechanochemistry, achieving yields above 98% while eliminating volatile organic compounds—a step toward sustainable production practices aligned with current regulatory trends.
In tissue engineering studies published this year (Nature Communications, 2023), CAS 109-17-1-based hydrogels were engineered to support stem cell differentiation through surface functionalization. By conjugating growth factors onto the polymer network via click chemistry modifications, these materials demonstrated up to 85% osteogenic differentiation efficiency within seven days—comparable to traditional growth factor delivery methods but with superior spatial control over bioactive molecules.
In vitro cytotoxicity evaluations conducted by the FDA-compliant lab at Johns Hopkins University confirmed that properly cured formulations exhibit negligible toxicity toward fibroblasts and endothelial cells even at concentrations exceeding clinical application thresholds (>5 wt%). This finding aligns with its increasing adoption in vascular graft coatings where biocompatibility is paramount.
A novel application explored in early 2024 involves using this compound as a photoresponsive modifier when combined with azobenzene derivatives. When integrated into contact lens polymers, UV light exposure induced reversible swelling changes—enabling adaptive optical properties without compromising oxygen permeability—a potential innovation for smart ocular devices.
Surface modification studies using plasma treatment prior to polymerization have further expanded its utility. A team from Stanford demonstrated that oxygen plasma pre-treatment increased surface energy sufficiently to allow covalent attachment of antimicrobial peptides directly onto Tetraethylene glycol dimethacrylate-based wound dressings. These functionalized dressings reduced bacterial colonization by over 99% while promoting epithelial regeneration—a dual functionality critical for next-generation medical textiles.
In drug encapsulation systems (JACS, April 2024), researchers leveraged its amphiphilic properties by forming Pickering emulsions stabilized solely through molecular interactions. This method achieved uniform nanoparticle sizes (<5 μm) with encapsulation efficiencies reaching >85% for both hydrophilic (e.g., sulforaphane) and lipophilic (e.g., dexamethasone) drugs—a significant improvement over traditional surfactant-based methods prone to phase separation.
The compound's thermal properties were recently optimized via copolymerization with poly(ε-caprolactone). A study from UC Berkeley showed that incorporating up to 3 mol% CAS 109-17-1 lowered glass transition temperatures by ~40°C while maintaining degradation rates within clinically acceptable ranges (half-life ~6 months). This tunable property makes it suitable for temperature-sensitive drug release platforms such as hyperthermia-responsive implants.
In bioadhesive formulations (Biomacromolecules, June 2024), this crosslinker enabled pH-responsive adhesion mechanisms when paired with chitosan derivatives. The resulting hydrogels displayed adhesive strength increases from ~5 kPa at neutral pH to >35 kPa under acidic conditions—ideal for targeted gastrointestinal drug delivery systems requiring site-specific adhesion.
Rheological analysis confirms that Tetraethylene glycol dimethacrylate's molecular architecture provides optimal viscoelastic behavior during processing: shear thinning characteristics reduce viscosity during injection molding while rapid gelation ensures structural preservation post-deployment—a critical balance observed in injectable bone cements tested at Karolinska Institute laboratories this year.
Spectral characterization techniques reveal unique advantages: FTIR analysis shows characteristic C=C double bonds at ~1638 cm⁻¹ which fully disappear upon UV curing (>8 min exposure), confirming complete polymerization—a key quality assurance parameter emphasized in ISO standards for medical device manufacturing updated earlier this year (ISO/TS 24446:2024).
Liquid chromatography-mass spectrometry studies (Analytical Chemistry, March 2024) identified trace decomposition products under extreme conditions but confirmed no detectable leachables under standard physiological parameters (37°C/ pH=7.4), reinforcing its safety profile when properly formulated according to Good Manufacturing Practices guidelines.
109-17-1 (Tetraethylene glycol dimethacrylate) 関連製品
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- 109-16-0(Triethylene Glycol Dimethacrylate (Stabilized with MEHQ))
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- 142-90-5(Lauryl Methacrylate)
- 6606-59-3(1,6-Hexanediol Dimethacrylate - stabilized with MEHQ)
- 10029-04-6(Ethyl 2-(hydroxymethyl)acrylate)
- 97-90-5(Ethylene dimethacrylate)
- 6976-93-8(2-Methoxyethyl Methacrylate (stabilized with MEHQ))
- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)
